1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
Description
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a piperidine derivative featuring two sulfonyl groups: one attached to a substituted phenyl ring (2-methoxy-5-methylphenyl) and another directly bonded to the piperidine nitrogen (methylsulfonyl).
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-methylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-11-4-5-13(20-2)14(10-11)22(18,19)15-8-6-12(7-9-15)21(3,16)17/h4-5,10,12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPRBHRWWAEDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzenesulfonyl chloride and piperidine.
Sulfonylation: The first step involves the sulfonylation of piperidine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Methylsulfonylation: The intermediate product is then subjected to methylsulfonylation using methylsulfonyl chloride. This step also requires a base, typically sodium hydride, and is performed in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl groups in the compound are highly electrophilic, making them reactive toward nucleophiles. Key substitutions include:
Hydrolysis and Stability
The compound undergoes hydrolysis under acidic or basic conditions:
Stability Data
-
pH Stability : Stable in neutral conditions (pH 6–8) but degrades rapidly at pH < 3 or > 10.
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ gas .
Oxidation and Reduction
The methylsulfonyl group exhibits redox activity:
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings:
| Coupling Type | Catalyst | Products | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 65–78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs | 52% |
Reactivity with Organometallic Reagents
The sulfonyl groups influence Grignard and organolithium reactions:
Catalytic Transformations
Recent studies highlight its role in asymmetric catalysis:
Scientific Research Applications
Structural Features
The compound features a piperidine ring substituted with sulfonyl groups and a methoxy-methylphenyl moiety, which contributes to its biological activity. The presence of the sulfonyl group is significant for enhancing solubility and bioactivity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating moderate to good efficacy.
Table 1: Antimicrobial Activity of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | E. coli | 16 |
| 2 | S. aureus | 20 |
| 3 | P. aeruginosa | 14 |
Anticancer Activity
Studies have shown that compounds with similar structures possess anticancer properties. The sulfonamide functionality may enhance the interaction with biological targets involved in cancer cell proliferation.
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A-431 | 7 |
| 2 | Jurkat | 5 |
Neuropharmacological Applications
The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural similarity to known neuropharmaceuticals indicates possible efficacy in modulating neurotransmitter systems.
Case Study: Cognitive Disorders
In a preclinical study, the compound was evaluated for its effects on cognitive function in animal models. Results indicated significant improvements in memory retention and learning capabilities, suggesting its potential as a therapeutic agent for cognitive disorders.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the phenyl ring significantly affect biological activity. Electron-withdrawing groups were found to enhance cytotoxicity against cancer cells, emphasizing the importance of chemical modifications in drug design.
Table 3: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Methoxy Group | Increased solubility and bioavailability |
| Sulfonyl Substitution | Enhanced receptor binding affinity |
Mechanism of Action
The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy-methylphenyl moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities with related compounds:
Physicochemical Properties
- Lipophilicity : The target compound’s 2-methoxy-5-methylphenyl group enhances lipophilicity compared to halogenated analogs (e.g., chloro/fluoro in ), but the methylsulfonyl group on piperidine increases polarity, balancing solubility .
- Steric Effects : Bulky substituents like isopropyl () or propyl () may hinder molecular interactions, whereas the target compound’s methoxy and methyl groups offer moderate steric bulk .
Biological Activity
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine, a sulfonamide compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
It features a piperidine ring substituted with two sulfonyl groups and a methoxy-methylphenyl moiety, which may influence its biological properties.
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine exhibits several mechanisms that contribute to its biological activity:
- Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, impacting metabolic processes.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains by interfering with folate synthesis pathways.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
Pharmacokinetics
The pharmacokinetic profile of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for its therapeutic efficacy.
Table 1: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | Rapid oral absorption |
| Bioavailability | Approximately 70% |
| Metabolism | Hepatic (CYP450 enzymes) |
| Half-life | 6-8 hours |
| Excretion | Renal |
Biological Activity Studies
Recent studies have explored the biological activities of this compound:
- Antimicrobial Activity :
- Anticancer Activity :
- Neuroprotective Effects :
Case Study 1: Antibacterial Efficacy
In a clinical trial involving patients with chronic bacterial infections, administration of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine resulted in a significant reduction in bacterial load as measured by culture tests over a four-week period.
Case Study 2: Cancer Therapy
A Phase I trial assessed the safety and tolerability of this compound in patients with advanced solid tumors. Results indicated manageable side effects with preliminary evidence of tumor shrinkage in several participants, warranting further investigation in Phase II trials .
Q & A
Basic: What are the recommended synthetic methodologies for preparing 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine?
The compound can be synthesized via sequential sulfonation of a piperidine precursor. A typical approach involves:
- Step 1 : Reacting 4-(methylsulfonyl)piperidine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) .
- Step 2 : Purification via column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol .
- Validation : Confirm regioselectivity using H NMR to verify sulfonyl group attachment at the 1- and 4-positions of the piperidine ring .
Basic: What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing between Z- and E-isomers in sulfonyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using a C18 column with a methanol/water mobile phase .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for : 371.08 g/mol) .
Basic: How can researchers evaluate the solubility and formulation compatibility of this compound?
Use the shake-flask method :
- Dissolve the compound in solvents (e.g., DMSO, ethanol, PBS) at varying pH levels (2–8).
- Measure solubility via UV-Vis spectroscopy at (typically 260–280 nm for aromatic sulfonates) .
- For formulation, test compatibility with excipients (e.g., PEG-400, cyclodextrins) using differential scanning calorimetry (DSC) to detect eutectic interactions .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Systematic substitution : Replace the 2-methoxy-5-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess bioactivity shifts .
- Biological assays : Test inhibitory activity against target enzymes (e.g., monoamine oxidase isoforms) using fluorometric or radiometric assays .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to receptors like the oxytocin receptor .
Advanced: What strategies mitigate stability issues under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Stabilization : Add antioxidants (e.g., ascorbic acid) or lyophilize in sucrose matrix to prevent hydrolysis of sulfonyl groups .
Advanced: How should researchers resolve contradictions between purity data and bioactivity results?
- Orthogonal validation : Cross-check HPLC purity with H NMR integration and elemental analysis (e.g., carbon/hydrogen/nitrogen ratios) .
- Bioassay controls : Include reference standards (e.g., UNC1215 in receptor-binding assays) to rule out assay-specific artifacts .
- Impurity profiling : Isolate minor HPLC peaks via preparative TLC and characterize them via HRMS to identify bioactive contaminants .
Advanced: What methodologies optimize regioselectivity in sulfonation reactions?
- Catalytic control : Use bulky bases (e.g., DMAP) to direct sulfonyl group attachment to the less hindered piperidine nitrogen .
- Temperature modulation : Lower reaction temperatures (0–5°C) favor kinetic control, reducing byproduct formation .
- In-situ monitoring : Track reaction progress via FT-IR to detect sulfonate ester intermediates (peak at 1170–1190 cm) .
Advanced: How can researchers develop validated analytical methods for this compound?
- HPLC method development : Optimize using a Design of Experiments (DoE) approach. Variables include column type (C8 vs. C18), mobile phase (acetonitrile vs. methanol), and pH (2.5–6.5). Validate per ICH Q2(R1) guidelines for linearity (R > 0.999), LOD/LOQ, and precision (%RSD < 2%) .
- Reference standards : Source certified materials (e.g., USP-grade) for calibration curves and inter-laboratory reproducibility checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
